1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea
Description
The compound 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a bifuran scaffold and a thiophene substituent. Urea-based compounds are of significant interest in medicinal and materials chemistry due to their hydrogen-bonding capabilities, which enhance molecular recognition and binding affinity. The thiophene group contributes sulfur-based heterocyclic character, which may improve metabolic stability or alter reactivity compared to purely oxygen- or nitrogen-containing analogs.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(16-13-2-1-7-20-13)15-8-11-3-4-12(19-11)10-5-6-18-9-10/h1-7,9H,8H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKCKRAQQZNXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of a bifuran derivative with a thiophene-containing isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The specific conditions and reagents used can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler urea compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Analysis :
- The target compound’s bifuran scaffold distinguishes it from naphthalene-based systems, likely conferring greater planarity and electronic delocalization.
Urea Derivatives with Heterocyclic Substituents
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea ()
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.4 g/mol
- Key Features: Dihydrobenzofuran (partially saturated furan ring) vs. bifuran in the target compound.
- The hydroxyethyl group may enhance water solubility, whereas the target’s methylene linker could increase hydrophobicity .
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea ()
- Molecular Formula : C18H18N2O5
- Molecular Weight : 342.3 g/mol
- Key Features: 2,2'-Bifuran (non-conjugated furan rings) vs. 2,3'-bifuran in the target. Dimethoxyphenyl group introduces electron-donating substituents.
- Comparison :
Notes
Limitations of Evidence : Direct data on the target compound’s synthesis, bioactivity, or physicochemical properties are absent in the provided materials. Comparisons are inferred from structural analogs.
Substituent Impact : Thiophene’s sulfur atom may confer distinct redox properties compared to oxygen-rich furans or methoxy groups .
Methodological Gaps: No experimental data (e.g., DFT calculations, crystallography) are cited in the evidence for these compounds. Tools like SHELX or density-functional theory (DFT) could further elucidate structural and electronic differences .
Biological Activity
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea is a novel organic compound characterized by its unique bifuran and thiophene ring structures. These heterocyclic components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.31 g/mol. The compound features both bifuran and thiophene rings, which are associated with various pharmacological effects due to their electronic properties.
Synthesis
The synthesis typically involves the reaction of bifuran derivatives with thiophene-containing isocyanates under mild conditions. Common solvents include dichloromethane or ethanol, and acid or base catalysts may be employed to facilitate the urea linkage formation .
Antibacterial Activity
Research indicates that compounds containing thiophene and bifuran moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. coli | 40 | 29 |
| Compound B | S. aureus | 45 | 24 |
| Compound C | P. aeruginosa | 50 | 30 |
Anticancer Activity
This compound has been evaluated for its anticancer potential against various cell lines. Studies reveal that thiourea derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and angiogenesis inhibition. IC50 values for related compounds have been reported as low as 1.50 µM against human leukemia cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| Human leukemia | 1.50 |
| Pancreatic cancer | 7 - 20 |
| Prostate cancer | <20 |
Anti-Alzheimer Activity
Preliminary studies suggest that the compound may exhibit anti-Alzheimer effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values against AChE range from 33.27 to 93.85 nM, indicating promising potential for cognitive enhancement .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiourea derivatives found that those with bifuran structures exhibited enhanced antibacterial activity compared to their non-bifuran counterparts.
- Anticancer Evaluation : In vitro tests on various cancer cell lines demonstrated that the incorporation of bifuran and thiophene moieties significantly improved cytotoxicity, suggesting a synergistic effect in targeting cancer cells.
- Neuroprotective Effects : Research into the neuroprotective properties of similar compounds indicated potential benefits in models of Alzheimer's disease, highlighting the importance of structural diversity in developing effective therapeutics.
Q & A
Q. What synthetic routes are optimal for producing 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea with high yield?
The compound can be synthesized via urea coupling reactions between bifuran-derived amines and thiophen-2-yl isocyanates. A typical procedure involves:
- Step 1 : Activation of the amine precursor (e.g., [2,3'-bifuran]-5-ylmethylamine) using triphosgene in THF under nitrogen, followed by dropwise addition of thiophen-2-yl isocyanate.
- Step 2 : Reaction monitoring via TLC, purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield optimization (57–70%) is achieved by controlling stoichiometry (1:1.2 amine:isocyanate) and reaction temperature (60°C for 4–6 hours) .
Q. How can purity and structural integrity be validated post-synthesis?
Use a combination of:
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (gradient elution), UV detection at 254 nm. Purity >98% is acceptable for biological assays .
- NMR : Key signals include urea NH protons (δ 8.8–9.2 ppm, broad singlet) and bifuran/thiophene aromatic protons (δ 6.5–7.5 ppm). Compare with reported spectra of analogous diarylureas .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Cytotoxicity : Use the MTT assay (Mosmann method) with adherent cell lines (e.g., HeLa or MCF-7). Incubate with 10–100 µM compound for 48 hours; measure IC₅₀ via absorbance at 570 nm .
- Enzyme inhibition : For ACSS2-targeted studies, employ the TranSscreener AMP fluorescent polarization assay to monitor acetyl-CoA synthesis inhibition .
Q. How can solubility challenges in aqueous buffers be addressed?
Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-20. For crystallography, use DMSO:methanol (1:4) co-solvent systems .
Q. What spectroscopic techniques are critical for functional group confirmation?
- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹), thiophene C-S vibration (~700 cm⁻¹).
- LC-HRMS : Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass (e.g., m/z 327.0837 for C₁₇H₁₃N₂O₂S₂) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties?
- Method : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond orders.
- Software : Gaussian 16 or ORCA with basis sets (6-31G* for geometry optimization, def2-TZVP for accuracy). Multiwfn visualizes electron localization function (ELF) and Laplacian of density .
Q. What crystallographic strategies resolve structural ambiguities?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT solves structures via dual-space methods, while SHELXL refines anisotropic displacement parameters.
- Validation : Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
Q. How to analyze contradictory NMR and computational data for conformational isomers?
Q. What mechanistic insights support structure-activity relationships (SAR) for enzyme inhibition?
Q. How to design derivatives with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
